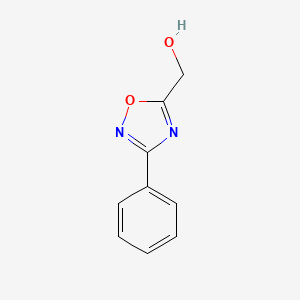

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts significant chemical stability and unique physicochemical properties. This scaffold has garnered substantial attention in medicinal chemistry and drug discovery for several key reasons. nih.gov

One of the most critical roles of the 1,2,4-oxadiazole nucleus is as a bioisostere for amide and ester functionalities. nih.govgoogle.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The 1,2,4-oxadiazole ring is resistant to hydrolysis by metabolic enzymes like esterases and amidases, which can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability. google.com This makes it an attractive replacement for chemically labile ester and amide groups in drug design. google.comnih.gov

Furthermore, the 1,2,4-oxadiazole moiety is a versatile pharmacophore, meaning it is a structural feature responsible for a drug's pharmacological activity. Its derivatives have been shown to exhibit a wide spectrum of biological activities. nih.gov Research has highlighted their potential in various therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov The diverse pharmacological profile includes anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective applications. nih.gov The planar structure of the 1,2,4-oxadiazole ring can facilitate specific interactions, such as hydrogen bonding, with biological targets. nih.gov

In organic synthesis, the 1,2,4-oxadiazole ring is a stable and useful heterocyclic system. nih.gov The positions on the ring can be substituted to create a library of diverse molecules. nih.gov Synthetic strategies for creating 3,5-disubstituted 1,2,4-oxadiazoles are well-established, often involving the reaction of amidoximes with carboxylic acids or their derivatives. nih.gov

Overview of Key Research Trajectories Pertaining to (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol and its Derivatives

While this compound is noted as a compound for proteomics research, a more detailed understanding of its utility can be gained by examining the research trajectories of its immediate derivatives. google.com These studies underscore the compound's role as a versatile starting material for synthesizing molecules with significant therapeutic potential.

A prominent area of investigation involves the development of novel antiviral agents . In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, a derivative of this compound was identified as a hit compound from a chemical library screening. nih.gov This initial compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, led to the synthesis and evaluation of a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives. Structure-activity relationship (SAR) studies resulted in the discovery of a potent inhibitor with an IC50 value of 5.27 µM, highlighting the potential of this scaffold in developing therapeutics for COVID-19. nih.gov

Another significant research direction is in the field of antimicrobial and antioxidant agents . Researchers have synthesized novel 3-phenyl-5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. researchgate.net The synthesis of these compounds starts from 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745), a direct derivative of this compound where the hydroxyl group is substituted with a chlorine atom. The resulting compounds were screened for their antimicrobial activity against various bacterial and fungal strains, as well as for their antioxidant properties. researchgate.net

The 3-phenyl-1,2,4-oxadiazole core is also being explored for its potential in treating neurological disorders . A series of phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated as ligands for the Sigma-1 (σ1) receptor, which is a target for treating neuropathic pain. nih.gov These efforts led to the identification of a compound with high affinity for the σ1 receptor that demonstrated significant efficacy in animal models of pain. nih.gov Furthermore, other derivatives have been investigated as multi-target agents for Alzheimer's disease, showing potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of the disease. nih.gov

Table 2: Investigational Applications of this compound Derivatives

| Research Area | Derivative Type | Investigated Activity |

|---|---|---|

| Antiviral (SARS-CoV-2) | N-((3-Aryl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | Main protease (Mpro) inhibition nih.gov |

| Antimicrobial | 3-Phenyl-5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles | Antibacterial and antifungal researchgate.net |

| Antioxidant | 3-Phenyl-5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles | Free radical scavenging researchgate.net |

| Neuropathic Pain | Phenyl-1,2,4-oxadiazole derivatives | Sigma-1 (σ1) receptor ligands nih.gov |

| Alzheimer's Disease | Phenyl-1,2,4-oxadiazole derivatives | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibition nih.gov |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIRXFZFSPXHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502907 | |

| Record name | (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-33-9 | |

| Record name | (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanol and Its 1,2,4 Oxadiazole Core

Intramolecular Transformations and Rearrangement Pathways (e.g., Photoisomerization)

The 1,2,4-oxadiazole (B8745197) nucleus is known to undergo a variety of intramolecular transformations, particularly under photochemical conditions. These rearrangements often involve the cleavage of the weak O-N bond and can lead to the formation of other heterocyclic systems. researchgate.net

One of the well-documented photochemical transformations is the photoisomerization of 1,2,4-oxadiazoles. Irradiation can induce cleavage of the O-N bond, leading to reactive intermediates that can rearrange to more stable isomers. chim.it Two primary competing mechanisms have been proposed for these photoisomerizations:

Ring Contraction-Ring Expansion (RCRE) Route: This pathway involves the formation of a three-membered ring intermediate. For instance, 3-amino-1,2,4-oxadiazoles have been observed to rearrange to 1,3,4-oxadiazoles under basic conditions upon irradiation, proceeding through this mechanism. chim.it

Internal-Cyclization Isomerization (ICI) Route: This mechanism involves an initial electrocyclic ring closure to form a bicyclic intermediate, which then rearranges to the final product. The ICI route can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Beyond photoisomerization, the 1,2,4-oxadiazole ring is susceptible to several named rearrangement reactions, often initiated by thermal or chemical means. These include:

Boulton-Katritzky Rearrangement (BKR): This is a thermal rearrangement that involves an intramolecular nucleophilic substitution. A nucleophilic atom in the side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. researchgate.netchim.it

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This rearrangement is common for 1,2,4-oxadiazoles bearing strong electron-withdrawing groups. The reaction is initiated by a nucleophilic attack at the C(5) position, followed by ring opening and subsequent ring closure to form a new heterocycle. researchgate.net

Migration – Nucleophilic Attack – Cyclization (MNAC): This is another rearrangement pathway that underscores the versatility of the 1,2,4-oxadiazole core in synthetic chemistry. nih.gov

Table 1: Major Rearrangement Pathways of the 1,2,4-Oxadiazole Ring

| Rearrangement Type | Initiating Condition | Key Mechanistic Feature | Typical Product(s) |

| Photoisomerization (RCRE) | UV irradiation, often in base | Ring contraction to a three-membered intermediate followed by expansion | Isomeric oxadiazoles (B1248032) (e.g., 1,3,4-oxadiazole) |

| Photoisomerization (ICI) | UV irradiation | Electrocyclic ring closure to a bicyclic intermediate | Regioisomeric 1,2,4-oxadiazoles |

| Boulton-Katritzky (BKR) | Thermal | Intramolecular nucleophilic attack from the C(3) side chain onto N(2) | Various new heterocyclic systems |

| ANRORC | Nucleophilic attack | Nucleophilic addition to C(5), ring opening, and subsequent ring closure | New heterocyclic systems |

Ring Opening and Cleavage Reactions of the 1,2,4-Oxadiazole System

The inherent strain and the weak, readily cleavable O-N bond contribute to the propensity of the 1,2,4-oxadiazole ring to undergo ring opening and cleavage reactions. researchgate.net These reactions can be triggered by various stimuli, including light, heat, and chemical reagents.

Photochemical excitation, as mentioned earlier, is a common method to induce the cleavage of the O-N bond, generating reactive intermediates such as zwitterions, diradicals, or nitrene-like species. chim.it The fate of these intermediates is highly dependent on the reaction conditions and the surrounding medium. For example, the irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles leads to the formation of a nitrene intermediate, which then cyclizes. The subsequent product depends on the solvent, with oxazolines being formed through different pathways in THF versus DCM. chim.it

Base-induced rearrangements can also proceed via ring-opening mechanisms. The ANRORC pathway is a prime example where a nucleophilic attack initiates the opening of the oxadiazole ring before a new ring is formed. researchgate.net For instance, 3-chloro-1,2,4-oxadiazoles can react with nucleophiles at the C(5) position, leading to an open-chain intermediate that subsequently cyclizes. chim.it

Reactivity of the Primary Alcohol Functionality at the 5-Position

The (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol molecule possesses a primary alcohol at the 5-position, which exhibits the typical reactivity of a primary alcohol, allowing for a range of functional group transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-formyl-3-phenyl-1,2,4-oxadiazole, under mild conditions using reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. More vigorous oxidation could potentially lead to the carboxylic acid, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives. For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester. This is a common method for derivatizing alcohols. chemguide.co.uk

Halogenation: The hydroxyl group can be replaced by a halogen. For instance, reaction with a suitable halogenating agent can convert the primary alcohol into a 5-(halomethyl)-3-phenyl-1,2,4-oxadiazole. These halogenated derivatives are valuable synthetic intermediates. For example, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles have been used in the synthesis of other derivatives through alkylation reactions. rjptonline.org

Table 2: Representative Reactions of the Primary Alcohol at the 5-Position

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Halogenation | Thionyl Chloride | Chloroalkane |

Electrophilic and Nucleophilic Substitution Patterns on the 1,2,4-Oxadiazole Ring and Phenyl Moiety

The electronic nature of the 1,2,4-oxadiazole ring and the attached phenyl group dictates their susceptibility to electrophilic and nucleophilic substitution reactions.

1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is considered an electron-poor heterocyclic system. This is due to the presence of two electronegative nitrogen atoms and an oxygen atom. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution. nih.gov Conversely, the carbon atoms of the ring, particularly C(3) and C(5), are electrophilic in character and are susceptible to nucleophilic attack . chim.itresearchgate.net Nucleophilic aromatic substitution (SNAr) can occur at these positions if a suitable leaving group is present. For example, a chlorine atom at the C(3) or C(5) position can be displaced by various nucleophiles. chim.it

Phenyl Moiety: The 1,2,4-oxadiazole ring acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions on the attached phenyl ring. This is due to the electron-withdrawing nature of the heterocycle. Therefore, electrophilic substitution reactions such as nitration , halogenation , and Friedel-Crafts acylation are expected to occur primarily at the meta-position of the phenyl ring. nih.gov The reaction conditions can, however, influence the product distribution. For instance, studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that nitration with nitric acid alone favors para-substitution, while mixed acids (nitric and sulfuric acid) lead to predominantly meta-substitution. nih.gov This suggests that the reactive species (free base vs. conjugate acid) plays a crucial role in determining the substitution pattern.

Nucleophilic substitution on the phenyl ring is generally not favored unless it is activated by strong electron-withdrawing groups and a good leaving group is present.

Table 3: Predicted Substitution Patterns

| Moiety | Reaction Type | Reactivity | Preferred Position(s) |

| 1,2,4-Oxadiazole Ring | Electrophilic Substitution | Highly Deactivated | Not favored |

| 1,2,4-Oxadiazole Ring | Nucleophilic Substitution | Activated | C(3) and C(5) (with leaving group) |

| Phenyl Moiety | Electrophilic Substitution | Deactivated | Meta |

| Phenyl Moiety | Nucleophilic Substitution | Highly Deactivated | Not favored (unless activated) |

Structure Activity Relationship Sar and Rational Design in 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanol Derivatives

Influence of Substituents on the Phenyl Ring at the 3-Position on Biological Activity

The nature and position of substituents on the phenyl ring at the 3-position of the 1,2,4-oxadiazole (B8745197) core have a profound impact on the biological activity of these derivatives. This has been exemplified in the development of inhibitors for the SARS-CoV-2 main protease (Mpro).

Initial screening identified N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide as a hit compound with an IC50 value of 46 μM against Mpro. nih.gov Subsequent optimization efforts focused on modifying the 3-phenyl ring. The presence and position of the trifluoromethyl group were found to be critical for activity. Moving the trifluoromethyl group from the 4-position to other positions on the phenyl ring led to a decrease in inhibitory activity. nih.gov Furthermore, the complete removal of the trifluoromethyl group resulted in a significant drop in potency. nih.gov

The importance of the phenyl ring itself was also established. Replacing the phenyl group with heterocyclic rings such as pyridyl, furyl, or thienyl resulted in compounds with reduced bioactivity compared to the original phenyl-containing hit. nih.gov This suggests that the specific steric and electronic properties of the substituted phenyl ring are crucial for effective interaction with the target enzyme.

| Compound | Modification on 3-Phenyl Ring | IC50 (μM) |

|---|---|---|

| Hit-01 | 4-Trifluoromethyl | 46 |

| 7a | Phenyl group removed | Significantly decreased potency |

| 7b | Replaced with Pyridyl | Reduced bioactivity |

| 7c | Replaced with Furyl | Reduced bioactivity |

| 7d | Replaced with Thienyl | Reduced bioactivity |

| 12a/12b | Trifluoromethyl at different positions | Decreased activity |

| 12c | Trifluoromethyl removed | Significantly decreased potency |

Impact of Modifications to the Methanol (B129727) Group (5-Position) on Target Engagement

The methanol group at the 5-position of the 1,2,4-oxadiazole ring serves as a key linker to other pharmacophoric elements, and its modification can significantly influence how the molecule engages with its biological target.

In the context of SARS-CoV-2 Mpro inhibitors, the methylene (B1212753) linker (derived from the methanol group) was a focus of structural optimization. nih.gov The initial hit compound contained a cinnamyl group attached to this linker. Alterations to this cinnamyl moiety led to significant improvements in potency. For instance, the introduction of a (2-methylcycloprop-1-en-1-yl)benzene group in place of the cinnamyl group resulted in a compound with a markedly increased IC50 value of 6.71 μM. nih.gov This highlights that while the core (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol scaffold provides a foundational structure, the groups attached to the 5-position methanol are critical for optimizing interactions within the active site of the target protein.

Bioisosteric Replacement Strategies Involving the 1,2,4-Oxadiazole Ring System

Bioisosterism is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of lead compounds. The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester groups due to its resistance to hydrolysis. scispace.com However, the 1,2,4-oxadiazole ring itself can also be replaced by other heterocycles to fine-tune a compound's properties.

One common bioisosteric replacement for the 1,2,4-oxadiazole ring is the 1,3,4-oxadiazole (B1194373) ring. This substitution can lead to increased polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels. universiteitleiden.nlrsc.org However, this change can also impact biological activity. In a series of cannabinoid receptor 2 (CB2) ligands, the replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in CB2 affinity. nih.gov Despite this decrease in affinity, one of the 1,3,4-oxadiazole analogues still demonstrated high affinity for the CB2 receptor (Ki = 25 nM) and high selectivity over the CB1 receptor. rsc.org

This demonstrates that while bioisosteric replacement of the 1,2,4-oxadiazole ring can be a valuable tool for improving drug-like properties, it must be carefully considered in the context of the specific biological target to avoid a significant loss of potency. nih.gov

| Compound Series | Heterocyclic Ring | Effect on CB2 Affinity |

|---|---|---|

| 1a, 1b | 1,2,4-Oxadiazole | High affinity (Ki = 2.9 nM and 6.7 nM, respectively) |

| 9a, 9b | 1,3,4-Oxadiazole | 10- and 50-fold reduced affinity, respectively |

Computational Approaches to SAR Elucidation

Computational methods are increasingly being used to understand and predict the structure-activity relationships of 1,2,4-oxadiazole derivatives, thereby guiding the rational design of new compounds.

Molecular docking is a powerful tool for predicting the binding mode of a ligand within the active site of a protein. For the SARS-CoV-2 Mpro inhibitors, docking studies of the initial hit compound provided crucial insights into its binding interactions. nih.gov The model showed that the 1,2,4-oxadiazole ring plays a key role in orienting the molecule, with one of its nitrogen atoms forming a hydrogen bond with a key amino acid residue. nih.gov This information guided the subsequent structural modifications.

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 1,2,4-oxadiazole derivatives to correlate their structural features with their anticancer activity. researchgate.net These studies generate models that can predict the activity of new, unsynthesized compounds, thus prioritizing the synthesis of the most promising candidates. researchgate.net

Density Functional Theory (DFT) is used to study the stability and reactivity of molecules. In a study of 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), DFT was used to identify the most chemically reactive and stable derivatives for further investigation. mdpi.comresearchgate.net These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process for compounds based on the this compound scaffold.

Biological Activities and Pharmacological Potential of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanol Derivatives

Antimicrobial Efficacy

Derivatives of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol have shown considerable promise as antimicrobial agents, with studies indicating their effectiveness against a range of pathogenic microorganisms.

Antibacterial Activity, Including Against Resistant Strains (e.g., MRSA)

The antibacterial properties of 1,2,4-oxadiazole (B8745197) derivatives have been investigated, with notable activity observed against both Gram-positive and Gram-negative bacteria. A significant area of this research has focused on their efficacy against antibiotic-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

One study highlighted a novel 1,2,4-oxadiazole-containing derivative that demonstrated strong antimicrobial activity against two strains of S. aureus, with a minimum inhibitory concentration (MIC) value of 4 µM for both. nih.gov Another derivative, compound 12, was even more potent with an MIC of 2 µM. nih.gov This particular compound was also found to act synergistically with oxacillin (B1211168) against MRSA, significantly enhancing the efficacy of the traditional antibiotic. nih.gov

Research into 1,3,4-oxadiazole (B1194373) derivatives has also revealed promising results against MRSA. One study reported that all tested compounds in their series exhibited significant antimicrobial activity against Staphylococcus aureus, with inhibition zone (IZ) values ranging from 16 to 25 mm. auctoresonline.org Three of these compounds demonstrated particularly promising activity with MIC values of 62 µg/mL. auctoresonline.org

Further research into a series of 1,3,4-oxadiazole-based compounds identified a derivative, compound 13, which showed a 16- to 32-fold increase in activity against a variety of multidrug-resistant Staphylococcus aureus strains when compared to the parent compound. nih.gov

The following table summarizes the antibacterial activity of selected oxadiazole derivatives against MRSA.

| Compound/Derivative | Target Strain(s) | MIC | Additional Notes |

| Novel 1,2,4-oxadiazole derivative (Compound 3) | S. aureus ATCC 29213 and MRSA ATCC 43300 | 4 µM | Showed strong antimicrobial activity. nih.gov |

| Novel 1,2,4-oxadiazole derivative (Compound 12) | S. aureus ATCC 29213 and MRSA ATCC 43300 | 2 µM | Acted synergistically with oxacillin against MRSA. nih.gov |

| 1,3,4-Oxadiazole derivatives (4a, 4b, 4c) | MRSA | 62 µg/mL | Demonstrated promising antimicrobial activity. auctoresonline.org |

| 1,3,4-Oxadiazole-based compound (Compound 13) | Multidrug-resistant S. aureus strains | 16- to 32-fold increase in activity compared to the parent compound | Exhibited an improved toxicity profile against mammalian cells. nih.gov |

Antifungal Activity

Derivatives of 1,2,4-oxadiazole have also been evaluated for their antifungal properties. A study on a novel series of 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles revealed significant in vitro antifungal activities. nih.gov Several compounds from this series demonstrated potency comparable to the established antifungal agent miconazole (B906) against various fungal strains, including Cryptococcus neoformans, Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.gov

Another study focused on 1,2,4-oxadiazole derivatives containing amide fragments. mdpi.com The research found that compound F15 exhibited excellent antifungal activity against Sclerotinia sclerotiorum in vitro, with an EC50 value of 2.9 μg/mL, which is comparable to the commercial fungicides thifluzamide (B1681302) and fluopyram. mdpi.com

The antifungal potential of these compounds is further highlighted in a study where several synthesized indole-based 1,3,4-oxadiazoles showed higher antifungal activity than pimprinine, a natural product that inspired the research. nih.gov

The table below presents the antifungal activity of selected oxadiazole derivatives.

| Compound/Derivative | Target Fungi | Activity |

| 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazole (4j) | Cryptococcus neoformans | Equipotent with miconazole. nih.gov |

| 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazole (4m) | Aspergillus niger, Aspergillus flavus | Comparable to miconazole. nih.gov |

| 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazole (4r) | Candida albicans, Aspergillus niger, Aspergillus flavus | Comparable to miconazole. nih.gov |

| 1,2,4-Oxadiazole derivative containing an amide fragment (F15) | Sclerotinia sclerotiorum | EC50 value of 2.9 μg/mL. mdpi.com |

Antiparasitic Potential (e.g., Antileishmanial Activity)

The antiparasitic potential of 1,2,4-oxadiazole derivatives has been explored, with a particular focus on their activity against Leishmania species. A study investigating novel 1,2,4-oxadiazole derivatives against Leishmania infantum, the causative agent of visceral leishmaniasis, identified a promising compound, Ox1. nih.gov At a concentration of 50 µM, Ox1 reduced the growth of L. infantum promastigotes by 66% after 24 hours. nih.gov

Another research effort synthesized a series of 3-acetyl-1,3,4-oxadiazoline hybrid molecules and tested them against Leishmania donovani. nih.gov One of the synthesized compounds demonstrated the most promising antileishmanial activity, with an IC50 value of 8.98 µM on L. donovani intramacrophage amastigotes. nih.gov

The table below summarizes the antileishmanial activity of selected oxadiazole derivatives.

| Compound/Derivative | Target Parasite | Activity |

| 1,2,4-Oxadiazole derivative (Ox1) | Leishmania infantum promastigotes | 66% growth reduction at 50 µM after 24 hours. nih.gov |

| 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid | Leishmania donovani intramacrophage amastigotes | IC50 value of 8.98 µM. nih.gov |

Anticancer and Antiproliferative Investigations

Derivatives of this compound have emerged as a significant area of interest in anticancer research, with numerous studies demonstrating their antiproliferative effects across a variety of cancer cell lines and their ability to modulate key oncogenic pathways.

Inhibition of Specific Cancer Cell Lines

The cytotoxic effects of 1,2,4-oxadiazole derivatives have been documented against a wide range of human cancer cell lines. In one study, a series of 3,5-disubstituted-1,2,4-oxadiazoles were synthesized and evaluated for their in vitro anti-proliferative activities. nih.gov Several of these compounds exhibited specificity towards pancreatic and prostate cancer cells. nih.gov Notably, one compound was highly selective for prostate cancer cells, while another was found to be the most cytotoxic against these cells, with an IC50 of 10nM. nih.gov

Another study synthesized novel oxadiazole derivatives and evaluated their cytotoxic activity against U87, T98G, and LN229 glioblastoma multiforme (GBM) cell lines. nih.gov One of the 1,2,4-oxadiazole derivatives, compound 1, exhibited the most potent activity against the selected GBM cancer cell lines. nih.gov

Furthermore, research on 1,2,4-oxadiazoles linked with benzimidazole (B57391) derivatives showed high biological activity against MCF-7, A549, and A375 cancer cell lines, with IC50 values in the range of 0.12–2.78 μM, which was higher than the reference drug doxorubicin. nih.gov

The following table presents the anticancer activity of selected oxadiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value |

| 3,5-disubstituted-1,2,4-oxadiazole (3n) | Prostate cancer cells | >450-fold selective |

| 3,5-disubstituted-1,2,4-oxadiazole (3p) | Prostate cancer cells | 10 nM |

| 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol (1) | U87, T98G, and LN229 (GBM) | Most potent of the series |

| 1,2,4-oxadiazoles linked with benzimidazole (14a–d) | MCF-7, A549, A375 | 0.12–2.78 μM |

Modulation of Oncogenic Pathways (e.g., EGFR, BRAFV600E)

The mechanism of action for the anticancer activity of some 1,2,4-oxadiazole derivatives has been linked to the inhibition of key enzymes in oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR). The EGFR enzyme is a critical component in cell cycle regulation, making it a prime target for anticancer drug development. nih.gov

A study focused on identifying novel 1,2,4-oxadiazole-based EGFR inhibitors found that several of their synthesized compounds showed activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of <10 and <50 micromolar, respectively. nih.gov These compounds also demonstrated good drug-like properties in in-vitro ADME studies. nih.gov

Another research effort designed and synthesized a novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles as potential EGFR inhibitors. nih.gov The results showed a robust inhibitory effect against the EGFR wild-type enzyme. nih.gov Further analysis revealed that these compounds induced cell cycle arrest at the G1/G0 and G2 phases in HEPG2 cell lines. nih.gov

The table below summarizes the inhibitory activity of selected oxadiazole derivatives on oncogenic pathways.

| Compound/Derivative | Target Pathway/Enzyme | Activity |

| 1,2,4-Oxadiazole derivatives (7a, 7b, 7m) | EGFRWT and EGFRT790M | IC50 values of <10 µM and <50 µM, respectively. nih.gov |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | EGFR wild-type enzyme | Robust inhibitory effect. nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,2,4-oxadiazole nucleus have been investigated for their potential to alleviate pain and inflammation. One notable example is 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), which has demonstrated significant local analgesic and anti-inflammatory activity following oral administration. nih.gov In studies involving animal models, POPA was shown to inhibit acetic acid-induced writhing in mice, a common test for analgesic efficacy. nih.gov Furthermore, this compound was effective in reducing carrageenan-induced paw edema in rats, a standard model for assessing anti-inflammatory effects. nih.gov The findings suggest that the analgesic action of POPA is likely mediated by peripheral mechanisms, as it was ineffective in the hot plate test, which assesses centrally mediated analgesia. nih.gov

The anti-inflammatory potential of this class of compounds is further supported by research into their modulation of nuclear receptors involved in inflammatory pathways. nih.gov Certain 1,2,4-oxadiazole derivatives have been identified as modulators of the Farnesoid X Receptor (FXR) and Pregnane (B1235032) X Receptor (PXR), both of which play roles in controlling inflammation. nih.gov This dual activity presents a promising avenue for the development of novel treatments for inflammatory disorders. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)

| Assay | Model | Dose | Inhibition (%) |

|---|---|---|---|

| Analgesic | Acetic acid-induced writhing in mice | 150 mg/kg | 31.0 |

| Analgesic | Acetic acid-induced writhing in mice | 300 mg/kg | 49.5 |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | 75 mg/kg | 43.3 |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | 150 mg/kg | 42.2 |

Modulation of Neurological Targets

The structural features of this compound derivatives make them suitable candidates for interacting with various targets within the central nervous system. Research has highlighted their potential as inhibitors of key enzymes and modulators of receptors and ion channels implicated in neurological disorders.

In the context of Alzheimer's disease, the inhibition of cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a key therapeutic strategy. A series of 1,2,4-oxadiazole derivatives designed based on the structure of the AChE inhibitor donepezil (B133215) have shown promising and selective inhibitory activity against BuChE. nih.govexcli.de One compound, designated as 6n, which features a chlorine and a methyl group, emerged as a particularly potent and selective BuChE inhibitor with an IC50 value of 5.07 µM and a selectivity index greater than 19.72. nih.govexcli.de Other derivatives in the same series also exhibited notable BuChE inhibition with IC50 values ranging from 5.07 µM to 81.16 µM. nih.govresearchgate.net

Further studies have explored other 1,2,4-oxadiazole-based compounds, revealing excellent inhibitory activity against AChE. nih.gov Several of these derivatives were found to be more potent than the reference drug donepezil, with IC50 values in the nanomolar range (0.0158 to 0.121 μM). nih.gov In contrast, their activity against BuChE was lower than that of the reference compound rivastigmine. nih.gov A separate investigation into a series of 1,3,4-oxadiazole derivatives identified promising AChE inhibitors, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. acs.orgnih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|

| 6n | BuChE | 5.07 | >19.72 |

| 6b | BuChE | 9.81 | >10.19 |

| 6a | BuChE | 14.23 | - |

| 6a | AChE | 35.46 | - |

| 2b | AChE | 0.0158 | - |

| 2c | AChE | 0.121 | - |

| 2d | AChE | 0.019 | - |

Monoamine Oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative disorders like Parkinson's disease. Several derivatives of 1,2,4-oxadiazole have been identified as potent and selective inhibitors of this enzyme. One study reported the synthesis of 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which demonstrated notable inhibition of MAO-B with an IC50 value of 0.036 μM, while showing weak inhibition of the MAO-A isoform (IC50 = 150 μM). mdpi.compreprints.org

Another investigation of 1,2,4-oxadiazole-based derivatives found that compounds with a phenyl ring at position 3 and a thiophene (B33073) motif at position 5 of the oxadiazole ring were optimal for MAO-B inhibition. nih.gov Compounds from this series, 2b and 2c, exhibited remarkable MAO-B inhibitory potential with IC50 values of 74.68 and 225.48 μM, respectively, making them more potent than the reference compound biperiden. nih.gov Furthermore, a series of 1,3,4-oxadiazole derivatives showed strong inhibition against MAO-B, with one compound displaying a potent IC50 value of 0.80 µM. rsc.org

Table 3: MAO-B Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | IC50 (µM) for MAO-B | IC50 (µM) for MAO-A |

|---|---|---|

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 | 150 |

| 2b | 74.68 | - |

| 2c | 225.48 | - |

| 2d | 289.24 | - |

| 3b | 140.02 | - |

| 4c | 117.43 | - |

The Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR) are nuclear receptors that regulate various metabolic and inflammatory processes. mdpi.comnih.gov A novel series of 1,2,4-oxadiazole derivatives has been identified as the first examples of nonsteroidal dual modulators of these receptors. nih.govmdpi.com Specifically, certain compounds within this series act as FXR antagonists while simultaneously functioning as PXR agonists. nih.govmdpi.com This dual activity was observed in HepG2 cells, where the compounds modulated genes regulated by both PXR and FXR. nih.govmdpi.com This unique pharmacological profile suggests their potential as lead compounds for the treatment of inflammatory disorders. nih.govmdpi.com

While research specifically targeting sodium channel blocking or GABA modulatory effects of this compound derivatives is limited, studies on related oxadiazole structures provide insights into their potential for ion channel modulation. A study on a series of 1,3,4-oxadiazole derivatives demonstrated that these compounds exhibit concentration-dependent calcium (Ca2+) antagonistic and spasmolytic activities. nih.gov This finding suggests that the oxadiazole scaffold can interact with calcium channels, thereby modulating cellular functions dependent on calcium influx.

Other Therapeutic Applications (e.g., Antitubercular, Antiviral, Antidepressant)

The versatility of the 1,2,4-oxadiazole scaffold extends to other therapeutic areas, including infectious diseases and mental health.

Antitubercular Activity: Various derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. connectjournals.commdpi.com In one study, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were tested, with some compounds showing a minimum inhibitory concentration (MIC) value of 3.12 µg/mL against the H37Rv strain of M. tuberculosis. connectjournals.com Another study on hydrazide derivatives containing a 1,3,4-oxadiazole core identified compounds with high antimycobacterial activity, with MIC values of 8 μg/mL against the H37Ra attenuated strain and 4 µg/mL against pyrazinamide-resistant strains. mdpi.com

Antiviral Activity: The emergence of new viral threats has spurred the search for novel antiviral agents. A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov The most active compound in this series, 16d, exhibited an IC50 value of 5.27 ± 0.26 μM, marking it as a promising lead for the development of antivirals against SARS-CoV-2. nih.gov Additionally, other 3-aryl-1,2,4-oxadiazole derivatives have shown potent activity against various human rhinovirus (hRV) species, with some compounds displaying EC50 values in the nanomolar range. nih.gov

Antidepressant Activity: The potential of oxadiazole derivatives in the treatment of depression has also been explored. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antidepressant-like effects in animal models. bdpsjournal.orgnih.govresearchgate.net In the forced swimming test, one compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), demonstrated significant antidepressant activity, comparable to the positive control fluoxetine. nih.govresearchgate.net This compound also showed a high binding affinity for the 5-HT1A receptor, with a Ki value of 1.52 nM, suggesting a potential mechanism of action. nih.gov Another study on 1,3,4-oxadiazole derivatives also reported good antidepressant activity in both the tail suspension and forced swimming tests. bdpsjournal.org

Table 4: Other Therapeutic Applications of Oxadiazole Derivatives

| Application | Compound Class | Target/Assay | Result (MIC, IC50, etc.) |

|---|---|---|---|

| Antitubercular | 1,3,4-Oxadiazole derivatives | M. tuberculosis H37Rv | MIC: 3.12 µg/mL |

| Antitubercular | 1,3,4-Oxadiazole hydrazide derivatives | Pyrazinamide-resistant M. tuberculosis | MIC: 4 µg/mL |

| Antiviral | 3-Phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | IC50: 5.27 µM |

| Antiviral | 3-Aryl-1,2,4-oxadiazole derivative (3k) | hRV-A71 | EC50: 3.7 nM |

| Antidepressant | 1,3,4-Oxadiazole derivative (10g) | 5-HT1A Receptor Binding | Ki: 1.52 nM |

Computational and Theoretical Investigations of 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanol

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the intrinsic properties of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol at the atomic level.

Electronic Structure and Reactivity Predictions

DFT calculations are used to analyze the electronic structure of 1,2,4-oxadiazole (B8745197) derivatives, providing insights into their reactivity. zsmu.edu.ua These studies often involve the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to predicting how the molecule will interact with other chemical species.

The 1,2,4-oxadiazole ring is a multifunctional heterocycle. chim.it The nitrogen atom at position 4 (N4) exhibits nucleophilic character, while the carbon atoms are electrophilic. This electronic distribution, which can be modeled using DFT, dictates the molecule's reactivity towards different reagents and reaction conditions. chim.it Quantum-chemical modeling has been employed to study the formation of related compounds like 3-phenyl-5-methyl-1,2,4-oxadiazole. chemintech.ru Such studies calculate the energy of intermediate particles and transition states to elucidate reaction mechanisms. chemintech.ru

Conformer Analysis and Energetics

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformer analysis helps identify the most stable spatial arrangements of the atoms in this compound. Quantum mechanical methods can calculate the relative energies of different conformers, determining the most energetically favorable shapes. For instance, in the related compound (3-phenylisoxazol-5-yl)methanol, the dihedral angle between the isoxazole (B147169) and phenyl rings was determined to be 25.82 (3)°. nih.gov Similar calculations for this compound would reveal the preferred orientation of the phenyl and hydroxymethyl groups relative to the oxadiazole ring.

Aromaticity and Stability Analysis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and the presence of a relatively weak O-N bond. chim.itresearchgate.net This makes it susceptible to rearrangements into more stable heterocyclic systems. researchgate.net Aromaticity indices, which can be calculated using computational methods, quantify the degree of aromatic character. The 1,2,4-oxadiazole ring is considered to be among the least aromatic of the five-membered heterocyclic systems. This lower stability contributes to its tendency to undergo thermal or photochemical rearrangements. chim.it The stability of the ring is also influenced by the nature of the substituents at the C3 and C5 positions. chim.it

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor).

Ligand-Target Interactions and Binding Mode Prediction

Molecular docking simulations are pivotal in predicting how derivatives of this compound might interact with biological targets, such as enzymes or receptors. These simulations can identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. For example, docking studies of 1,2,4-oxadiazole derivatives have been used to understand their binding modes with various targets, including carbonic anhydrase II and proteins implicated in cancer. nih.govnih.gov In one study, docking results indicated that 1,3,4-oxadiazole (B1194373) derivatives block the biological activity of carbonic anhydrase II by fitting into the entrance of its active site and forming hydrogen bonds with specific amino acid residues like Thr199, Thr200, and Gln92. nih.gov

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids | Carbonic Anhydrase II | Thr199, Thr200, Gln92 | Hydrogen Bonding |

| 5-aryl-1,2,4-oxadiazole derivatives | Tubulin, Epidermal Growth Factor Receptor | Not specified | High Affinity Binding |

| 1,2,4-triazole derivatives | Peroxiredoxin, Hemoxygenase 1 | PRO124, THR126, ARG131, SER296, PHE92 | Hydrogen Bonds, π-stacking |

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. idrblab.org This process is often one of the first steps in the drug discovery pipeline.

Structure-based virtual screening, which utilizes molecular docking, has been successfully employed to identify lead compounds containing the oxadiazole scaffold. mdpi.comnih.gov For instance, a library of oxadiazole-based compounds was screened against the STAT3 protein, a target in cancer therapy, leading to the identification of promising hits. nih.gov The process typically involves docking a large number of compounds and then ranking them based on their predicted binding affinity or "docking score". pensoft.net The top-ranked compounds are then selected for further experimental testing. This approach has proven effective in discovering novel inhibitors for various targets, including those relevant to neuroblastoma and non-small cell lung cancer. mdpi.comnih.gov

| Compound Library | Target | Screening Method | Outcome |

|---|---|---|---|

| Oxadiazole-based library (544 compounds) | STAT3 (for cancer) | Molecular Docking | Identification of 141 hits against 6NJS and 50 hits against 6NQU |

| ZINC natural compounds library | Brd4 (for neuroblastoma) | Pharmacophore Model-Based Virtual Screening, Molecular Docking | Identification of 4 lead compounds |

| Chemical library | TIM-3 (for NSCLC) | Structure-Based Virtual Screening, Molecular Dynamics | Identification of a potent inhibitor (HIT104310526) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,2,4-Oxadiazole Scaffolds

QSAR studies are pivotal in modern drug discovery for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

For the 1,2,4-oxadiazole class of compounds, 3D-QSAR studies have been performed to build predictive models for various biological activities, including anticancer and antibacterial actions. nih.govresearchgate.net These models are developed using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A study on 1,2,4-oxadiazole derivatives as anticancer agents utilized CoMFA and CoMSIA techniques to develop predictive 3D-QSAR models. researchgate.net The statistical significance of these models is often validated through internal and external validation methods, yielding high correlation coefficients (r²) and predictive correlation coefficients (q²), which indicate the robustness and predictive power of the model. nih.gov For a series of 1,2,4-oxadiazole derivatives targeting the bacterial enzyme Sortase A, a 3D-QSAR model was developed that showed a high predictive potential, which was further confirmed by Y-randomization tests. nih.gov

Table 1: Example of Statistical Parameters for a 3D-QSAR Model of 1,2,4-Oxadiazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² | > 0.5 | Cross-validated correlation coefficient, indicates good internal predictivity. |

| r² | > 0.6 | Non-cross-validated correlation coefficient, indicates a good fit of the model. |

| pred_r² | > 0.5 | External validation correlation coefficient, indicates good external predictivity. |

| F-value | High | F-test value, indicates the statistical significance of the model. |

Note: This table represents typical validation parameters for QSAR models as described in the literature for 1,2,4-oxadiazole derivatives and is for illustrative purposes only. nih.gov

Identification of Key Pharmacophoric Features

QSAR models generate contour maps that highlight the regions around the molecular scaffold where specific physicochemical properties are favorable or unfavorable for biological activity. These maps are crucial for identifying key pharmacophoric features. For 1,2,4-oxadiazole derivatives, these studies have revealed that steric, electrostatic, and hydrophobic fields significantly influence their activity. nih.govresearchgate.net

For instance, contour map analysis might indicate that:

Sterically favorable regions (Green contours): Suggest that bulky substituents in these areas can enhance biological activity.

Sterically unfavorable regions (Yellow contours): Indicate that bulky groups here may decrease activity.

Electropositive favorable regions (Blue contours): Suggest that electron-donating groups are preferred.

Electronegative favorable regions (Red contours): Indicate that electron-withdrawing groups could increase potency.

Hydrophobic favorable regions: Suggest that lipophilic substituents are beneficial for activity. nih.gov

These insights guide the rational design of new, more potent derivatives by modifying the lead structure with appropriate substituents at specific positions.

Molecular Dynamics Simulations of 1,2,4-Oxadiazole Derivatives

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. They provide detailed insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

MD simulations have been employed to understand the interaction of 1,2,4-oxadiazole derivatives with their biological targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov In these studies, a docked complex of the ligand and protein is subjected to simulation in a solvated environment that mimics physiological conditions.

Analysis of the simulation trajectory can reveal:

Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over the simulation time. A stable RMSD profile suggests that the ligand remains bound in a stable conformation within the active site. nih.gov

Receptor-Ligand Dynamics: MD simulations elucidate the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). This dynamic view is more comprehensive than the static picture provided by molecular docking.

Conformational Changes: The simulation can show how the binding of a ligand may induce conformational changes in the receptor, which can be critical for its biological function. nih.gov

For a series of 1,2,4-oxadiazole-based EGFR inhibitors, MD simulations helped to understand the correlation between non-covalent binding energies and biological activity, confirming the stability of the active compounds within the EGFR kinase domain. nih.gov

Emerging Applications and Future Research Directions for 3 Phenyl 1,2,4 Oxadiazol 5 Yl Methanol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has traditionally involved methods that can be time-consuming and may utilize hazardous reagents. nih.gov Consequently, a major focus of future research is the development of more efficient and environmentally benign synthetic strategies. nih.gov Green chemistry principles are being increasingly integrated into the synthesis of oxadiazoles (B1248032) to minimize waste, reduce energy consumption, and use safer solvents and catalysts. nih.govdntb.gov.ua

Modern sustainable approaches are replacing conventional methods, offering significant advantages in terms of yield, reaction time, and environmental impact. jusst.org Techniques such as microwave irradiation, ultrasound-mediated synthesis, and grinding or milling techniques under solvent-free conditions are at the forefront of this shift. nih.gov Microwave-assisted synthesis, in particular, has been shown to be an eco-friendly process that can increase product yields and dramatically reduce reaction times. nih.govjusst.org Other innovative methods include catalyst-based and catalyst-free reactions, electrochemical synthesis, and photosynthesis, which contribute to scalability, cost-effectiveness, and easier purification. nih.gov

Flow chemistry is another emerging technique that offers precise control over reaction parameters, leading to improved yields and selectivity compared to traditional batch processes. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. nih.gov For instance, a one-pot procedure for creating 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature has been developed, simplifying the purification protocol. nih.gov

| Synthetic Method | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Traditional synthesis involving heating reactants in a solvent over an extended period. | Well-established procedures. | nih.gov |

| Microwave Irradiation | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction time, higher yields, lower energy consumption, eco-friendly. | nih.govjusst.org |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. | Energy conservation, waste minimization, enhanced reaction rates. | nih.gov |

| Grinding/Milling | Mechanical grinding of reactants, often under solvent-free conditions. | Solvent-free, high product yield, eco-friendly. | nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. | Superior reaction speed, improved yield and selectivity, enhanced safety. | researchgate.net |

| One-Pot Synthesis | Multiple consecutive reactions occur in a single reactor. | Increased efficiency, reduced waste, simplified protocols. | nih.gov |

Exploration of New Biological Targets and Multitarget Ligand Design

The 1,2,4-oxadiazole scaffold is present in compounds that exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.net Future research on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol and its derivatives will focus on identifying novel biological targets to expand its therapeutic applications. The strategy of designing multi-target-directed ligands (MTDLs) is particularly promising for treating complex multifactorial diseases like cancer and Alzheimer's disease. nih.govnih.gov

Derivatives of 1,2,4-oxadiazole have been successfully developed as multitarget agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.govrsc.org For example, certain synthesized derivatives showed potent inhibitory activity against AChE, with some being significantly more powerful than the standard drug donepezil (B133215). nih.govrsc.org In the context of infectious diseases and cancer, hybrid molecules incorporating the 1,2,4-oxadiazole core have demonstrated promising antibacterial activity and the ability to inhibit efflux pumps. nih.gov

Recent studies have also identified 1,2,4-oxadiazole derivatives as modulators of nuclear receptors, such as farnesoid X receptor (FXR) antagonists and pregnane (B1235032) X receptor (PXR) agonists, suggesting their potential in treating inflammatory disorders. mdpi.com The versatility of the 1,2,4-oxadiazole ring allows it to be incorporated into diverse molecular frameworks to target a wide range of biological pathways. nih.govmdpi.com

| Biological Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase-B (MAO-B), Cyclo-oxygenase-2 (COX-2), Caspases | Alzheimer's Disease, Inflammation, Cancer | rsc.orgnih.govmdpi.com |

| Nuclear Receptors | Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Estrogen Receptor alpha (ER-α) | Inflammatory Disorders, Breast Cancer | mdpi.comnih.gov |

| Proteasome Subunits | Rpn6 (a subunit of the 26S proteasome) | Inflammation, Cancer, Neurodegeneration | acs.org |

| Kinases | Focal Adhesion Kinase (FAK), Akt | Cancer | researchgate.net |

Integration of Advanced Computational Techniques for Accelerated Drug Discovery

The integration of advanced computational techniques is revolutionizing the drug discovery process, making it faster and more cost-effective. For molecules based on the 1,2,4-oxadiazole scaffold, in silico methods are crucial for designing novel analogs, predicting their biological activity, and understanding their interactions with molecular targets. nih.gov

Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. mdpi.com This method has been successfully used to explain the high inhibitory activity of 1,2,4-oxadiazole derivatives against targets like AChE and to identify key interactions, such as hydrogen bonds, that are responsible for their biological activity. rsc.orgmdpi.com For instance, docking studies on caspase-3 revealed that hydrogen bonding between the oxadiazole ring and amino acid residues like Gly238 and Cys285 may be responsible for the compound's activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Reliable QSAR models have been developed for 1,2,4-oxadiazole derivatives, demonstrating high predictive ability for their anticancer activities and guiding the design of more potent molecules. mdpi.comresearchgate.net Furthermore, molecular dynamics (MD) simulations are employed to evaluate the stability of ligand-protein complexes over time, providing deeper insights into the binding mechanism. nih.govresearchgate.net These computational tools, combined with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help in selecting the most promising candidates for further experimental validation. rsc.orgresearchgate.net

| Computational Technique | Application in Oxadiazole Research | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of oxadiazole derivatives with targets like AChE, caspase-3, and ER-α. | Identifies key binding interactions (e.g., hydrogen bonds) and helps explain structure-activity relationships. | rsc.orgmdpi.comnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Developing predictive models for the anticancer activity of 1,2,4-oxadiazole series. | Correlates chemical structure with biological activity to guide the design of more potent analogs. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of oxadiazole-based inhibitors within the binding cavity of enzymes like COX-2. | Confirms the stability of ligand-protein interactions over time. | nih.govresearchgate.net |

| ADME Prediction | Evaluating the drug-likeness and pharmacokinetic profiles of newly designed compounds. | Helps select candidates with a higher probability of success in clinical development, including blood-brain barrier penetration. | rsc.orgresearchgate.net |

Mechanistic Elucidation of Biological Actions at the Molecular Level

A fundamental aspect of future research involves unraveling the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While many studies have identified the biological activities of 1,2,4-oxadiazoles, a deeper understanding of their interactions at the molecular level is essential for rational drug design and optimization.

Research has begun to shed light on these mechanisms. For example, certain 1,2,4-oxadiazole derivatives have been shown to activate the Nrf2 signaling pathway, which is crucial for cellular protection against oxidative stress. acs.org The mechanism was traced to the compound binding directly to Rpn6, a subunit of the 26S proteasome, which in turn blocks the degradation of Nrf2 and allows it to activate downstream protective genes. acs.org

In the field of oncology, the pro-apoptotic activity of some derivatives has been linked to the activation of executioner caspases, such as caspase-3. mdpi.com Molecular docking studies have detailed the specific hydrogen bond interactions between the nitrogen and oxygen atoms of the oxadiazole ring and key amino acid residues within the active site of caspase-3, providing a structural basis for its activation. mdpi.com Similarly, for anti-breast cancer agents based on this scaffold, Western blot analysis has confirmed that the compounds influence the expression of the ER-α protein, thereby disrupting its signaling pathway in cancer cells. nih.gov These detailed mechanistic studies are critical for transforming promising compounds into targeted and effective therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for (3-phenyl-1,2,4-oxadiazol-5-yl)methanol, and how can yield/purity be improved?

Methodological Answer: The synthesis typically involves cyclization of Boc-protected intermediates followed by deprotection. For example:

- Boc Protection : React para-aminobenzoic acid with Boc₂O in the presence of NEt₃ and dioxane/water (2:1) at RT for 19 hours .

- Microwave-Assisted Cyclization : Use EDC·HCl and HOBt·H₂O in anhydrous DMF to form the oxadiazole ring (100°C, 15 min) .

- Deprotection : Stir with trifluoroacetic acid (TFA) in dichloromethane (DCM) at RT for 3 hours to remove the Boc group .

Optimization Tips : - Replace conventional heating with microwave-assisted reactions to reduce reaction time and improve regioselectivity .

- Use Cs₂CO₃ as a base in alkylation steps (e.g., with dibromomethane) to enhance nucleophilic substitution efficiency .

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR for oxadiazole proton signals (δ ~8.5–9.0 ppm for aromatic protons) and hydroxymethyl group (δ ~4.5 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) to confirm molecular geometry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₉N₂O₂) .

Q. What solvent systems are suitable for recrystallizing this compound?

Methodological Answer:

- EtOAc/Hexane Mixtures : Use a 1:1 ratio for column chromatography to isolate pure product .

- DMF/Water Systems : Precipitate the compound by cooling a saturated DMF solution in ice-cold water .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

Methodological Answer:

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies in tautomeric forms .

- Alternative Crystallization : Grow crystals in different solvents (e.g., DCM/hexane vs. methanol) to assess polymorphism or solvent inclusion artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of oxadiazole derivatives?

Methodological Answer:

- Fluorescent Probes : Synthesize analogs like ST-1346 (234) by coupling the hydroxymethyl group to fluorophores (e.g., isoindolin-1,3-dione) via alkylation with dibromomethane .

- Receptor Binding Assays : Use S1P1 receptor models to evaluate ligand efficiency of derivatives with polar head groups (e.g., ST-1628) .

Q. How can genotoxic risks of this compound derivatives be assessed?

Methodological Answer:

Q. What advanced applications exist for fluorescent derivatives of this compound?

Methodological Answer:

- Live-Cell Imaging : Use ST-1354 (255) (a coumarin-triazole-oxadiazole hybrid) for real-time tracking of S1P1 receptor internalization via confocal microscopy .

- Fluorescence Polarization : Measure binding affinity to receptors using polarized emission of ST-1351 (217) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability Tests : Incubate derivatives with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.